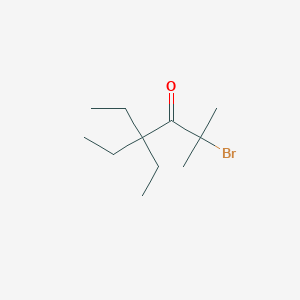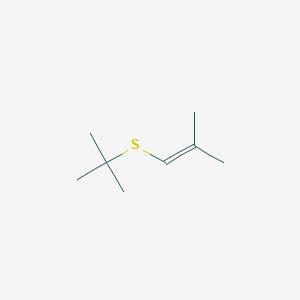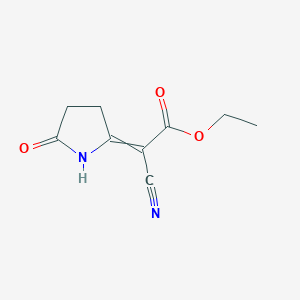
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate is a chemical compound characterized by the presence of a cyano group, an ethyl ester, and a pyrrolidine ring. This compound is notable for its unique structure, which combines these functional groups, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 5-oxopyrrolidine-2-carboxylic acid under specific conditions. One common method includes the use of a base, such as sodium ethoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanoacetate: A simpler compound with similar reactivity but lacking the pyrrolidine ring.
5-Oxopyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring but lacks the cyano and ethyl ester groups.
Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate: Contains a similar cyano and ethyl ester group but with an indole ring instead of a pyrrolidine ring.
Uniqueness
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate is unique due to its combination of a cyano group, an ethyl ester, and a pyrrolidine ring. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
62565-08-6 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-(5-oxopyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)6(5-10)7-3-4-8(12)11-7/h2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
WPGGZDVEEAZELH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C1CCC(=O)N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
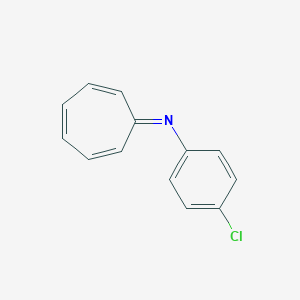
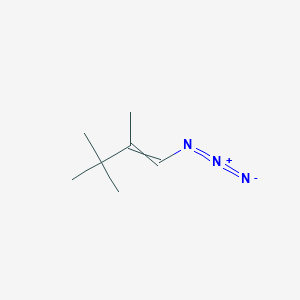

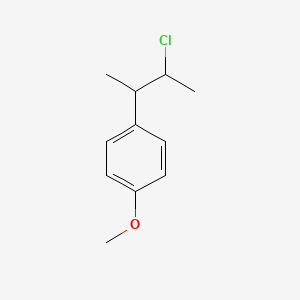
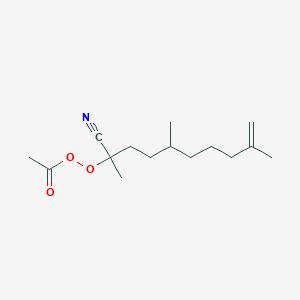

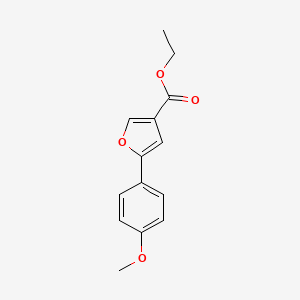
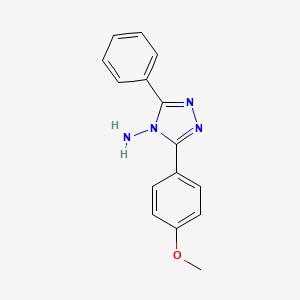
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

